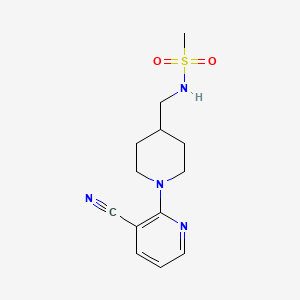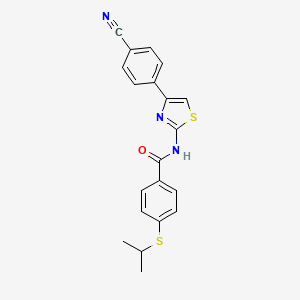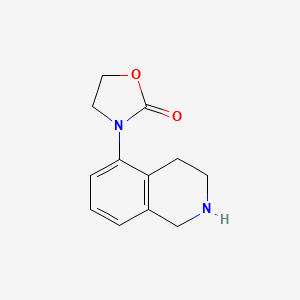![molecular formula C19H13NO2S B2732583 (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone CAS No. 866144-18-5](/img/structure/B2732583.png)
(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone” is a chemical compound that belongs to the class of thienoquinolines . Thienoquinolines are substantial structural units in the domain of medicinal chemistry due to their myriad bioactivities .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 1602 cm-1 (C=O) and 1520 cm-1 (Ar) . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
This compound appears as a light yellow powder with a melting point of 218–220°C . The molecular weight is 319.38 g/mol . The IR, 1H NMR, and 13C NMR spectra provide further information about its chemical properties .Wissenschaftliche Forschungsanwendungen
Spectroscopic Properties
The spectroscopic properties of compounds related to (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone have been a subject of research. Studies on compounds like 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their electronic absorption, excitation, and fluorescence properties. These properties were observed to vary with different solvents, indicating potential applications in photophysical and photochemical studies (Al-Ansari, 2016).
Synthesis and Characterization
Research has focused on developing efficient synthesis methods for aryl(thieno[2,3-b]quinolin-2-yl)methanone derivatives. For instance, Alizadeh and Roosta (2018) developed a mild and convenient protocol for synthesizing these compounds, highlighting their potential in various chemical applications (Alizadeh & Roosta, 2018).
Microwave-Assisted Synthesis
Innovative methods like microwave-assisted synthesis under solvent-free conditions have been employed to produce derivatives of thieno[2,3-b]quinolines. This approach is significant for its efficiency and potential environmental benefits (Nandeshwarappa et al., 2005).
Molecular Docking and Pharmacokinetic Studies
Molecular docking and pharmacokinetic analyses have been conducted on related compounds to understand their potential medicinal applications, particularly in antiviral activities. Such studies provide insights into the interaction of these compounds with biological targets (FathimaShahana & Yardily, 2020).
Cytotoxicity and Antitumor Properties
Compounds with structural similarities have been synthesized and evaluated for cytotoxicity, demonstrating potential in cancer research. Such studies contribute to understanding the therapeutic potential of these compounds in oncology (Bonacorso et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-thieno[2,3-b]quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c1-22-15-8-6-12(7-9-15)18(21)17-11-14-10-13-4-2-3-5-16(13)20-19(14)23-17/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAIUOIESXCYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2732504.png)




![4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2732511.png)


![2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2732518.png)

![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2732521.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2732522.png)